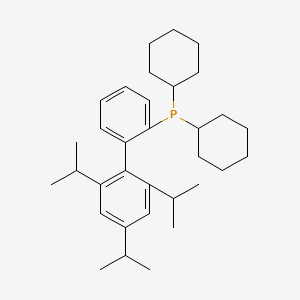

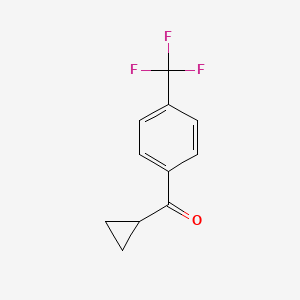

![molecular formula C15H16ClN3 B1313770 3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride CAS No. 1049741-29-8](/img/structure/B1313770.png)

3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

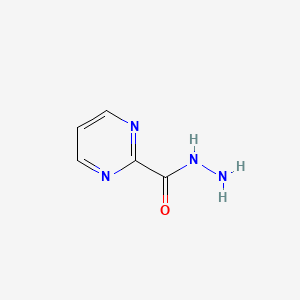

Benzimidazole derivatives are organic compounds that contain a benzene ring fused to an imidazole ring . They are known for their wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They have been intensively studied for use as a new generation of anticancer agents .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring . The presence of different substituent groups can significantly influence the bioactivity of these compounds .Scientific Research Applications

Antiparasitic and Antioxidant Activity

Field

Medical Science - Parasitology and Biochemistry

Application

The compound 1H-benzimidazole-2-yl hydrazones has shown combined antiparasitic and antioxidant activity .

Method

The compound was synthesized and its anthelmintic activity was studied in vitro against encapsulated T. spiralis .

Results

The compound was found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin. It killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .

Potential Anticancer Agents

Field

Application

2-phenylbenzimidazoles have been synthesized as potential anticancer agents .

Method

The compounds were synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .

Results

The presence of methyl group at 5 (6)-position on benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased the anticancer activity .

Anticancer Agents

Application

Benzimidazole derivatives have been synthesized as potential anticancer agents .

Results

Broad-Spectrum Pharmacological Properties

Field

Medical Science - Pharmacology

Application

Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties .

Method

Researchers have synthesized plenty of benzimidazole derivatives .

Results

These compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Future Directions

properties

IUPAC Name |

3-[2-(1H-benzimidazol-2-yl)ethyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15;/h1-7,10H,8-9,16H2,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRMTDNHYVWZEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC3=CC(=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

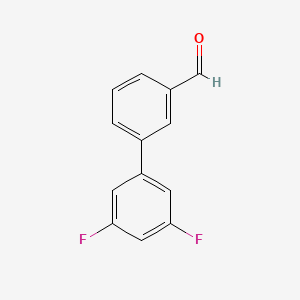

![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)

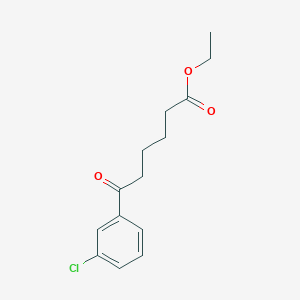

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)